molecular formula C4H8N4 B1419683 4-methyl-1H-pyrazole-3,5-diamine CAS No. 1284219-41-5

4-methyl-1H-pyrazole-3,5-diamine

Cat. No. B1419683
CAS RN: 1284219-41-5
M. Wt: 112.13 g/mol
InChI Key: IWUFDXGFTOWUNK-UHFFFAOYSA-N
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Description

4-methyl-1H-pyrazole-3,5-diamine is a chemical compound that is part of the pyrazole family . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

The synthesis of pyrazole derivatives has been widely studied. For instance, 3(5)-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems . A method was developed for the synthesis of 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine . Other methods include the use of stoichiometric amounts of reactants, an eco-friendly solvent, and a cost-effective, non-toxic, and biodegradable organocatalyst .


Molecular Structure Analysis

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They exhibit tautomerism, a phenomenon that may influence their reactivity . The structure of 3(5)-aminopyrazoles carrying additional ring-substituents should be carefully considered in view of the potential competition for a specific position, owing to electronic, spatial, and/or geometric properties .


Chemical Reactions Analysis

Pyrazoles are known for their reactivity and are often used as starting materials for the preparation of more complex heterocyclic systems . They exhibit tautomerism, which may influence their reactivity . The structure and chemistry of 3(5)-aminopyrazoles are of particular interest, with investigations using theoretical and experimental methods contributing to a deeper understanding of structure/reactivity relationships in this class of heterocycles .

Scientific Research Applications

4-Methyl-1H-pyrazole-3,5-diamine: A Comprehensive Analysis

Synthesis of Pyrazole Derivatives: One of the primary scientific applications of 4-methyl-1H-pyrazole-3,5-diamine is in the synthesis of pyrazole derivatives. These derivatives are synthesized through various methods, including the treatment of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines to yield 3,5-substituted pyrazoles .

Antifungal Activity: Pyrazole derivatives have been studied for their potential antifungal properties. The structural features of these compounds, such as the benzene ring in indazole derivatives, play a crucial role in their bioactivity .

Tautomeric Stabilization Studies: The compound has been used in studies to understand tautomeric stabilization through restricted Hartree-Fock and DFT studies. This research helps in understanding the chemical behavior of pyrazoles under different conditions .

Azapentalenes Formation: Another application involves using the amine group in ring closure reactions to form azapentalenes, which are nitrogen-containing polycyclic compounds with potential applications in material science and pharmaceuticals .

Catalyst in Organic Synthesis: Pyrazole derivatives can act as catalysts in organic synthesis processes. For example, Nano-ZnO has been used as a catalyst for the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol .

Electropositivity Studies: The compound’s role in electropositivity studies is significant, as it helps determine how structural elements contribute to the overall positive charge distribution within a molecule and its subsequent biological activity .

Mechanism of Action

Target of Action

The primary targets of 4-methyl-1H-pyrazole-3,5-diamine are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Pyrazole-bearing compounds, including 4-methyl-1h-pyrazole-3,5-diamine, are known for their diverse pharmacological effects . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Pharmacokinetics

The compound’s antileishmanial and antimalarial activities were evaluated in vitro and in vivo, suggesting that it has sufficient bioavailability to exert its effects .

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities . For instance, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Action Environment

The structure of pyrazoles, including 4-methyl-1h-pyrazole-3,5-diamine, can exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially be influenced by environmental factors such as pH and temperature .

Safety and Hazards

The safety data sheet for 4-methyl-1H-pyrazole-3,5-diamine hydrochloride indicates that it is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While the specific future directions for 4-methyl-1H-pyrazole-3,5-diamine are not mentioned in the search results, pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities .

properties

IUPAC Name

4-methyl-1H-pyrazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-2-3(5)7-8-4(2)6/h1H3,(H5,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUFDXGFTOWUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1H-pyrazole-3,5-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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